4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
CAS No.: 863588-82-3
Cat. No.: VC7043553
Molecular Formula: C23H27N3OS
Molecular Weight: 393.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863588-82-3 |
|---|---|
| Molecular Formula | C23H27N3OS |
| Molecular Weight | 393.55 |
| IUPAC Name | 4-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C23H27N3OS/c1-2-3-5-16-7-9-17(10-8-16)21(27)25-19-13-11-18(12-14-19)22-26-20-6-4-15-24-23(20)28-22/h4,6,11-17H,2-3,5,7-10H2,1H3,(H,25,27) |
| Standard InChI Key | CHCAITIIWQNBLH-UHFFFAOYSA-N |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Introduction
4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. The compound features a unique structural framework that includes a cyclohexanecarboxamide moiety and a thiazolo[5,4-b]pyridine core, which are crucial for its potential applications in pharmacology and biochemistry.
Synthesis and Characterization
The synthesis of 4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide involves a series of chemical reactions. While specific details on the synthesis route are not extensively documented in the available literature, it typically includes steps that require precise control over reaction conditions to ensure optimal yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress of reactions and purifying the final product.
Synthesis Steps Overview
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Starting Materials: Thiazole and pyridine derivatives are used.
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Reaction Conditions: Careful control of temperature, solvent, and reaction time.
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Purification Techniques: TLC and HPLC.
Biological Activity and Potential Applications
This compound is categorized as a potential pharmaceutical agent due to its interaction with specific biological targets. The mechanism of action primarily involves inhibiting phosphoinositide 3-kinase (PI3K), which disrupts critical signaling pathways involved in cell growth and proliferation. This makes it a candidate for applications in cancer treatment by potentially reducing cell proliferation and survival, particularly in cancer cells.
Biological Activity Table
| Biological Target | Effect |
|---|---|
| Phosphoinositide 3-kinase (PI3K) | Inhibition, disrupting cell growth and proliferation pathways |
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